molecular formula C11H8F2N4O3 B6086776 N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B6086776
M. Wt: 282.20 g/mol
InChI Key: CNGCRKJCXYVOOF-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a difluorophenyl group and a nitro-substituted pyrazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O3/c12-8-2-1-7(5-9(8)13)14-11(18)6-16-4-3-10(15-16)17(19)20/h1-5H,6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGCRKJCXYVOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.

    Acylation: The nitrated pyrazole is acylated with 3,4-difluoroaniline in the presence of an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Reduction: Formation of N-(3,4-difluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may have applications in:

    Medicinal Chemistry: Potential as a pharmaceutical intermediate or active compound.

    Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the difluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
  • N-(3,4-difluorophenyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide

Uniqueness

The presence of both difluorophenyl and nitro groups in N-(3,4-difluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may confer unique properties, such as increased stability or specific biological activity, compared to similar compounds.

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